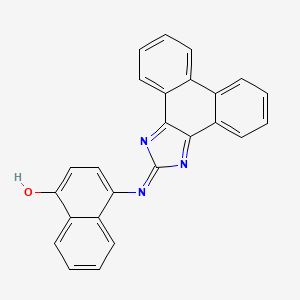
(4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with significant importance in various scientific fields. It is a derivative of oxolanone, characterized by the presence of multiple hydroxyl groups and a hydroxymethyl group. This compound is known for its unique structural properties and reactivity, making it a subject of interest in organic chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the oxidation of suitable precursors. One common method is the oxidation of 1,2,3,4-tetrahydroxybutane using oxidizing agents such as periodate or lead tetraacetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate, lead tetraacetate, and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in different scientific fields.
科学研究应用
(4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of (4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence metabolic pathways and cellular processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
(3S,4R,5S)-3,4-diamino-5-(hydroxymethyl)oxolan-2-one: This compound has similar structural features but contains amino groups instead of hydroxyl groups.
5-hydroxy-3-{[(2S,3R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-2-yl]oxy}-2-(4-hydroxyphenyl)-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one: This compound is more complex and contains additional functional groups and rings.
Uniqueness
The uniqueness of (4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one lies in its specific arrangement of hydroxyl groups and its ability to participate in a wide range of chemical reactions. Its structural properties make it a versatile compound with diverse applications in various scientific fields.
属性
分子式 |
C5H8O5 |
|---|---|
分子量 |
148.11 g/mol |
IUPAC 名称 |
(4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4?/m0/s1 |
InChI 键 |
CUOKHACJLGPRHD-LPGMDIISSA-N |
手性 SMILES |
C([C@H]1[C@@H](C(C(=O)O1)O)O)O |
规范 SMILES |
C(C1C(C(C(=O)O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)

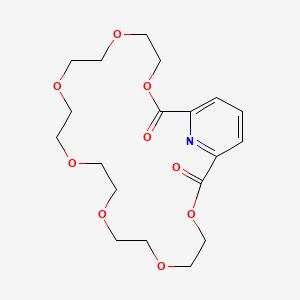
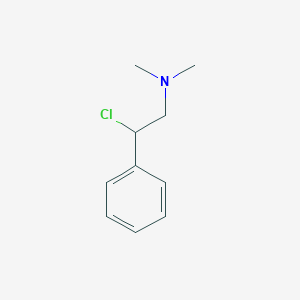
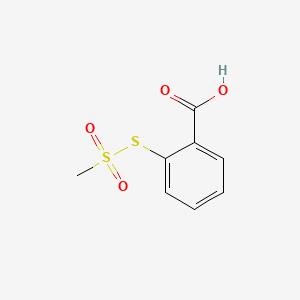
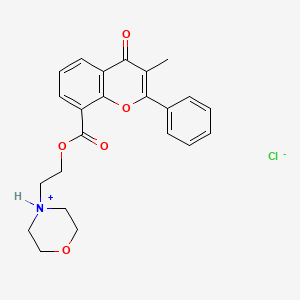
![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)
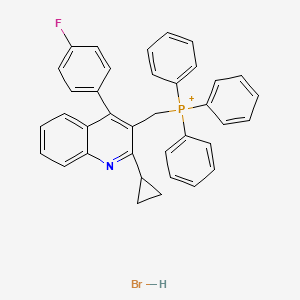
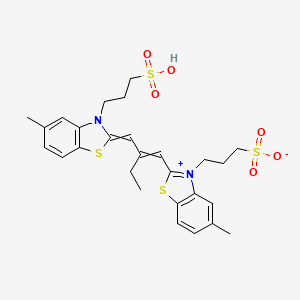
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)


